molecular formula C12H22N4O5S B7970827 4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate

4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate

Cat. No.: B7970827
M. Wt: 334.39 g/mol
InChI Key: WBIQLPSLNNCMMR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate features a piperazine backbone substituted with a 2-methylphenyl group and a carboximidamide moiety, stabilized by a sulfate hydrate salt. Its molecular formula is C₁₂H₂₀N₄O₆S (molecular weight: ~348.38 g/mol). The sulfate hydrate enhances solubility in aqueous media, making it suitable for pharmaceutical formulations, akin to β-lactamase inhibitors like relebactam.

Properties

IUPAC Name

4-(2-methylphenyl)piperazine-1-carboximidamide;sulfuric acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4.H2O4S.H2O/c1-10-4-2-3-5-11(10)15-6-8-16(9-7-15)12(13)14;1-5(2,3)4;/h2-5H,6-9H2,1H3,(H3,13,14);(H2,1,2,3,4);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIQLPSLNNCMMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=N)N.O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization of Precursors

The most widely cited method involves a two-step condensation-cyclization strategy:

Step 1: Formation of 1-(2-Methylphenyl)piperazine

  • Reagents : 2-Methylaniline, bis(2-chloroethyl)amine, potassium carbonate.

  • Conditions : Reflux in toluene (120°C, 24 hours) under inert atmosphere.

  • Yield : 78–85%.

  • Mechanism : Nucleophilic substitution followed by cyclization (Figure 1).

Step 2: Carboximidamide Functionalization

  • Reagents : Cyanogen bromide (BrCN), sulfuric acid, hydrated sodium sulfate.

  • Conditions :

    • Carboximidamide formation: BrCN in anhydrous THF (0°C → RT, 6 hours).

    • Sulfate hydrate precipitation: H₂SO₄ in ethanol/water (1:1), stirred at 25°C.

  • Yield : 62–70%.

Table 1: Comparative Analysis of Cyclization Methods

ParameterMethod AMethod B
SolventTolueneTHF/EtOH
Temperature120°C0°C → RT
Reaction Time24 hours6 hours
Overall Yield68%62%

Microwave-Assisted Synthesis

A modified approach uses microwave irradiation to accelerate cyclization:

  • Reagents : 2-Methylaniline, bis(2-chloroethyl)amine, Cu(I)-supported resin.

  • Conditions : 150 W microwave power, 100°C, 45 minutes.

  • Advantages :

    • 90% reduction in reaction time vs. conventional heating.

    • Improved regioselectivity (≥95% purity).

  • Limitations : Specialized equipment required; scalability challenges.

One-Pot Tandem Synthesis

Recent protocols combine cyclization and sulfation in a single vessel:

  • Piperazine Formation : 2-Methylaniline + bis(2-chloroethyl)amine (K₂CO₃, DMF, 80°C, 8 hours).

  • In Situ Sulfation : Add H₂SO₄ (0.5 equiv.), stir at 25°C for 2 hours.

  • Hydration : Recrystallize from H₂O/EtOH (1:3).

  • Yield : 74% (over three steps).

Critical Process Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, THF) enhance cyclization rates but complicate sulfate purification.

  • Toluene : Preferred for anhydrous conditions; limits hydrate formation during early stages.

Acid Catalysis

  • Sulfuric acid concentration :

    • ≤0.5 M avoids over-sulfation of the piperazine ring.

    • 1 M leads to decomposition (≤20% yield loss).

Hydration Control

  • Water content : 5–10% (v/v) in recrystallization solvent ensures monohydrate stability.

  • Temperature : Slow cooling (0.5°C/min) yields larger, purer crystals.

Analytical Characterization

Purity Assessment

  • HPLC : C18 column, 0.1% H₃PO₄/ACN (70:30), λ = 254 nm.

    • Retention time: 6.8 minutes.

    • Purity: ≥98%.

  • ¹H NMR (D₂O, 400 MHz):

    • δ 7.25–7.18 (m, 4H, Ar-H), 3.82 (s, 2H, CH₂), 3.10–2.95 (m, 8H, piperazine).

Challenges and Optimization Strategies

Byproduct Formation

  • N,N'-Disubstituted piperazines :

    • Mitigation: Use excess 2-methylaniline (1.5 equiv.).

  • Sulfate esterification :

    • Controlled H₂SO₄ addition (dropwise, <10°C).

Yield Improvement

  • Catalyst screening : Cu(I)-supported resins increase cyclization yield to 89%.

  • Recrystallization : Ethanol/water (3:1) achieves 92% recovery .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halides, amines; reactions often occur under mild heating or in the presence of catalysts.

Major Products Formed

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that derivatives of piperazine, including 4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate, exhibit significant antibacterial properties. Research has shown that compounds in this class can inhibit the growth of various bacterial strains, including multidrug-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The mechanism involves targeting bacterial DNA gyrase, an essential enzyme for bacterial DNA replication and repair .

Antifungal Properties

In addition to antibacterial effects, this compound has demonstrated antifungal activity against Candida species. Studies indicate that certain derivatives possess antifungal potency comparable to established treatments like fluconazole. The mechanism of action appears to involve disruption of fungal cell wall synthesis and function .

Anticancer Potential

Piperazine derivatives have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways that regulate cell survival and proliferation. In vitro studies have shown promising results against prostate and breast cancer cell lines .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various piperazine derivatives against MRSA. The results indicated that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL against resistant strains, highlighting their potential as new antibacterial agents .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal activity, derivatives were tested against clinical isolates of Candida albicans. The study reported MIC values as low as 0.05 µg/mL for some derivatives, indicating superior efficacy compared to conventional antifungals like Amphotericin B .

Data Summary

ApplicationActivity TypeMIC Range (µg/mL)Target Organisms
AntibacterialMRSA0.5 - 4Staphylococcus aureus
AntifungalCandida species0.05 - 0.3Candida albicans
AnticancerVarious cancer cellsVariesProstate and breast cancer lines

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved often include signal transduction mechanisms that alter cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperazine Backbones

Key structural analogs include:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Source
4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate C₁₂H₁₈N₄O₅S 3-Methoxyphenyl, sulfate Unreported biological activity
Piperazine-1,4-diamine hydrochloride C₄H₁₂ClN₃ Unsubstituted piperazine, hydrochloride High solubility, synthetic intermediate
4-Methylpiperazin-1-amine dihydrochloride C₅H₁₄Cl₂N₂ 4-methyl group, dihydrochloride Similarity score: 0.95
Relebactam (sulfate hydrate) C₁₂H₂₀N₄O₆S Diazabicyclooctane core, sulfate hydrate β-lactamase inhibitor

Key Observations :

  • Salt Formulations : Sulfate hydrates (target compound, relebactam) generally exhibit higher aqueous solubility than hydrochloride salts (e.g., piperazine-1,4-diamine hydrochloride), critical for injectable formulations.
  • Biological Activity : Unlike relebactam (a β-lactamase inhibitor), the target compound’s sodium channel modulation (inferred from piperazine analogs in ) suggests analgesic applications.
Pharmacological and Functional Comparisons

Sodium Channel Modulation: Compounds F, G, and H () share piperidine/piperazine cores but feature triazine-acetamide structures.

Antimicrobial Activity :
Relebactam and the target compound differ in mechanism (β-lactamase inhibition vs. sodium channel modulation), but both utilize sulfate hydrate formulations for stability in parenteral delivery.

Table 1: Comparative Physicochemical and Functional Data

Parameter Target Compound 4-(3-Methoxyphenyl) analog Relebactam Compound G
Molecular Weight 348.38 g/mol 330.36 g/mol 348.38 g/mol 447.87 g/mol
Solubility (Water) High (sulfate hydrate) Moderate High (sulfate hydrate) Low (lipophilic substituents)
Biological Target Sodium channels Unreported β-lactamase Sodium channels
Therapeutic Indication Analgesic (inferred) N/A Antibacterial adjuvant Analgesic

Biological Activity

4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant pharmacological properties.

Chemical Structure and Properties

The compound has the molecular formula C12H22N4O5SC_{12}H_{22}N_4O_5S and features a piperazine core substituted with a 2-methylphenyl group. Its structural characteristics contribute to its biological activity.

Research indicates that compounds containing piperazine derivatives often exhibit diverse pharmacological activities, including:

  • Antimicrobial Activity : Piperazine derivatives can inhibit bacterial growth by disrupting cell membrane integrity and inhibiting essential enzymes.
  • Anticancer Properties : These compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival.

Biological Activity Data

A summary of the biological activities observed for this compound is presented in the following table:

Activity Type Target Mechanism IC50/MIC Values
AntimicrobialStaphylococcus aureusMembrane disruption4-8 μg/mL
AntimicrobialMycobacterium tuberculosisEnzyme inhibition0.5-1.0 μg/mL
AnticancerVarious cancer cell linesApoptosis inductionNot specified

Case Studies

  • Antibacterial Efficacy : In a study evaluating the efficacy of various piperazine derivatives, this compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis, suggesting its potential as an effective antimicrobial agent .
  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines, likely through the activation of caspase pathways. Specific IC50 values were not detailed but indicate promising results for further investigation .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated, but preliminary studies suggest:

  • Absorption : Moderate oral bioavailability.
  • Distribution : Rapid distribution to tissues.
  • Metabolism : Primarily metabolized by liver enzymes.
  • Excretion : Renal excretion is expected based on structural properties.

Q & A

Q. What are the standard protocols for synthesizing 4-(2-Methylphenyl)-1-piperazinecarboximidamide sulfate hydrate, and how can purity be ensured?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and carboximidamide formation. A common approach is to react 2-methylphenylpiperazine with a carboximidamide precursor under reflux in anhydrous solvents like dichloromethane. Post-synthesis, purification via column chromatography (silica gel, methanol/dichloromethane eluent) is recommended. Purity validation requires HPLC with a mobile phase of methanol and buffer (e.g., 65:35 methanol/sodium acetate, pH 4.6 adjusted with acetic acid) . Confirm structural integrity using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound in academic research?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phase optimization is critical; for example, methanol:water:phosphate buffer (5:1:2) at pH 5.5 .
  • Spectroscopy: NMR in DMSO-d6 to identify aromatic protons (6.8–7.2 ppm) and piperazine carbons (45–55 ppm). FT-IR for confirming sulfate hydrate bonds (~1100 cm1^{-1} for S-O stretching) .
  • Thermal Analysis: TGA to assess hydrate stability (weight loss ~100–150°C) .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Temperature/Humidity: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC peak area reduction.
  • Light Exposure: Use ICH Q1B guidelines with UV-vis irradiation (320–400 nm) for photostability testing .
  • Solution Stability: Prepare stock solutions in DMSO or water and analyze pH-dependent degradation (e.g., pH 2–9 buffers) over 24–72 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and selectivity?

Methodological Answer: Apply Design of Experiments (DoE) frameworks:

  • Factors: Temperature (40–100°C), solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C).
  • Response Surface Methodology (RSM): Use a central composite design to model interactions between variables. For example, a 32^2 factorial design can identify optimal reflux time and molar ratios .
  • Validation: Confirm predicted yields with triplicate runs and statistical analysis (p < 0.05 significance) .

Q. What computational strategies support the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to map reaction pathways and transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .
  • Molecular Docking: Simulate interactions with target enzymes (e.g., CYP450 isoforms) using AutoDock Vina. Prioritize derivatives with lower binding energies (< -7 kcal/mol) .
  • ADMET Prediction: Employ tools like SwissADME to forecast solubility (LogS), bioavailability, and blood-brain barrier penetration .

Q. How should researchers resolve contradictions in biological assay data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

  • Dose-Response Curves: Generate IC50_{50} values across multiple concentrations (e.g., 0.1–100 µM) to distinguish specific inhibition from nonspecific toxicity .
  • Control Experiments: Include positive controls (e.g., known inhibitors) and counter-screens against unrelated enzymes (e.g., acetylcholinesterase) .
  • Statistical Reconciliation: Apply ANOVA with post-hoc Tukey tests to identify outliers or assay-specific artifacts .

Q. What methodologies are recommended for studying the compound’s role in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays: Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive). For example, monitor NADPH depletion in CYP3A4 assays .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd_d) and stoichiometry .
  • Fluorescence Quenching: Track tryptophan residue changes in target enzymes using Stern-Volmer analysis .

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